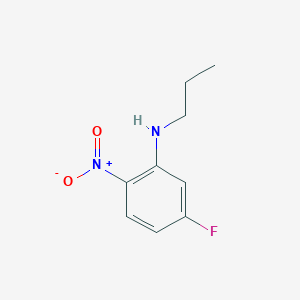

3-tert-butyl-1H-indol-5-amine

Overview

Description

3-tert-butyl-1H-indol-5-amine is a chemical compound with the molecular formula C12H16N2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of indole derivatives, including 3-tert-butyl-1H-indol-5-amine, has been a subject of interest in recent years . The synthesis process involves several steps and requires specific reagents and conditions .Molecular Structure Analysis

The molecular structure of 3-tert-butyl-1H-indol-5-amine is represented by the InChI code1S/C12H16N2/c1-12(2,3)10-7-14-11-5-4-8(13)6-9(10)11/h4-7,14H,13H2,1-3H3 . This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms in the molecule . Physical And Chemical Properties Analysis

The physical and chemical properties of 3-tert-butyl-1H-indol-5-amine include a molecular weight of 188.27 . More detailed properties like density, boiling point, and melting point are not available in the resources .Scientific Research Applications

Drug Discovery and Development

3-tert-butyl-1H-indol-5-amine: plays a significant role in the synthesis of indole derivatives, which are prevalent moieties in many alkaloids . These derivatives have been explored for their potential in treating various disorders, including cancer and microbial infections. The compound’s structure allows for the creation of diverse pharmacophores, which are vital in the development of new therapeutic agents .

Materials Synthesis

In materials science, 3-tert-butyl-1H-indol-5-amine is utilized in the synthesis of complex molecular architectures. Its incorporation into materials can lead to the development of novel compounds with unique properties, useful in various applications ranging from nanotechnology to advanced manufacturing processes .

Biological Applications

Biologically, indole derivatives, including 3-tert-butyl-1H-indol-5-amine , are crucial in cell biology. They serve as building blocks for natural products and are involved in the treatment of disorders within the human body. Their biological activities, such as antiviral and anti-inflammatory properties, make them valuable in the study of diseases and the development of bioactive compounds .

Chemistry Research

In the field of chemistry, 3-tert-butyl-1H-indol-5-amine is essential for conducting multicomponent reactions, which are key in creating diverse chemical libraries. These reactions contribute to the advancement of synthetic methodologies, leading to the discovery of new reactions and pathways .

Pharmacology

Pharmacologically, the indole ring system found in 3-tert-butyl-1H-indol-5-amine is associated with a wide range of therapeutic effects. It is instrumental in the design and synthesis of drugs with antiviral, anticancer, and anti-inflammatory activities, among others. The compound’s versatility allows for its use in high-throughput screening and drug optimization processes .

Medicinal Chemistry

In medicinal chemistry, 3-tert-butyl-1H-indol-5-amine contributes to the creation of new medicinal compounds. Its indole core is a common feature in many synthetic drug molecules, providing a platform for binding to various biological targets. This feature is exploited to develop new drugs with improved efficacy and reduced side effects .

Safety and Hazards

While specific safety and hazard information for 3-tert-butyl-1H-indol-5-amine is not available, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, using only in well-ventilated areas, and wearing appropriate personal protective equipment .

properties

IUPAC Name |

3-tert-butyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,3)10-7-14-11-5-4-8(13)6-9(10)11/h4-7,14H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWLDRVCYQATFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60723485 | |

| Record name | 3-tert-Butyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-1H-indol-5-amine | |

CAS RN |

952664-68-5 | |

| Record name | 3-tert-Butyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1441291.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B1441305.png)

![{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1441307.png)

![1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1441310.png)